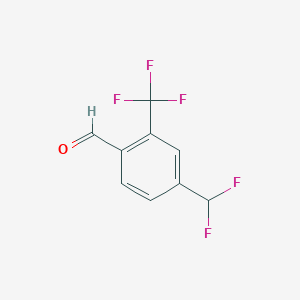

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde

Descripción

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde backbone substituted with a difluoromethyl (-CF₂H) group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2). The strategic placement of fluorine atoms enhances its metabolic stability, lipophilicity, and electronic properties, making it a valuable intermediate in pharmaceuticals and agrochemicals . Fluorine’s strong electronegativity and small atomic radius contribute to improved bioavailability and resistance to oxidative degradation, aligning with trends in modern drug design .

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethyl)-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11)5-1-2-6(4-15)7(3-5)9(12,13)14/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNVGSBAAAZZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzaldehyde derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents and catalysts used.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorinated groups.

Major Products Formed

Oxidation: 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid.

Reduction: 4-(Difluoromethyl)-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The compound’s distinct substituent arrangement differentiates it from analogs. Key comparisons include:

4-(Trifluoromethyl)benzaldehyde (CAS: 455-19-6)

- Molecular Formula : C₈H₅F₃O

- Substituents : Single -CF₃ group at C3.

- Properties : Higher electronegativity at C4 increases electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution. Widely used in synthesizing antimicrobial and anti-inflammatory derivatives (e.g., thiourea compounds in ) .

- Applications : Intermediate for agrochemicals and drugs targeting bacterial strains (e.g., Bacillus) .

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde (CAS: 886500-87-4)

- Molecular Formula: C₁₂H₁₂F₃NO

- Substituents : -CF₃ at C2 and pyrrolidine at C4.

- Purity (98%) and stability are noted for research applications .

2-(2-Methylallyl)-4-(trifluoromethyl)benzaldehyde (CAS: 1619256-44-8)

Comparative Data Table

Actividad Biológica

Overview

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by both difluoromethyl and trifluoromethyl groups, suggests significant interactions with biological targets, influencing various pathways and mechanisms.

- Molecular Formula : C9H6F5O

- Molecular Weight : 224.14 g/mol

- IUPAC Name : 4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde

Biological Activity

Research indicates that compounds containing difluoromethyl and trifluoromethyl groups exhibit diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

Antibacterial Activity

A study synthesized novel amides of isoferulic acid with difluoromethyl substitutions, demonstrating enhanced antibacterial activity against Mycobacterium smegmatis. The most active compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating the potential of difluoromethyl groups in developing new antibiotics targeting resistant strains .

Enzyme Inhibition

In the context of enzyme inhibition, compounds similar to 4-(difluoromethyl)-2-(trifluoromethyl)benzaldehyde have been evaluated as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme linked to various central nervous system disorders. A related compound exhibited an IC50 value ranging from 10.14 to 41.73 µM, suggesting that modifications in the benzaldehyde structure can significantly affect enzyme activity .

The biological effects of 4-(difluoromethyl)-2-(trifluoromethyl)benzaldehyde are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites on enzymes, altering their activity and potentially leading to therapeutic effects.

- Cell Membrane Interaction : Fluorinated compounds often exhibit unique interactions with lipid membranes, which can influence cell permeability and signaling pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their biological activities. The introduction of difluoromethyl and trifluoromethyl groups was shown to enhance selectivity towards bacterial strains while reducing cytotoxicity against human cell lines .

- Enzyme Kinetics : Kinetic studies on thiosemicarbazone derivatives based on similar benzaldehyde structures revealed competitive inhibition patterns against POP, highlighting the significance of fluorinated moieties in drug design .

Data Table: Biological Activities of Fluorinated Compounds

Q & A

Q. What are the recommended synthetic routes for 4-(difluoromethyl)-2-(trifluoromethyl)benzaldehyde, and how can intermediates be characterized?

Q. Why are fluorinated substituents critical in designing derivatives of this compound?

- Methodological Answer : Fluorine atoms enhance metabolic stability and bioavailability by reducing basicity of adjacent groups (e.g., amines) and increasing lipophilicity. The inductive effects of CF and CHF groups improve binding affinity in target proteins, as seen in fluorinated pharmaceuticals like antifungal agents . Researchers should prioritize structure-activity relationship (SAR) studies to optimize electronic and steric effects of these substituents.

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved during synthesis?

- Methodological Answer : Contradictions often arise from variations in catalytic systems or reaction conditions . To address this:

Perform control experiments with alternative catalysts (e.g., Pd(OAc) vs. PdCl) .

Use HPLC monitoring to track byproduct formation and adjust stoichiometry.

Validate reproducibility via DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) .

- Example : reports a 66–67°C boiling point at 13 mmHg for a related trifluoromethylbenzaldehyde. Discrepancies with other sources may arise from impurities; thus, dynamic vacuum distillation is advised for purification.

Q. What computational strategies are effective in predicting the reactivity of fluorinated benzaldehydes in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic behavior at the aldehyde group. Key steps:

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Validate with experimental kinetic studies (e.g., Wittig reactions) to correlate computational predictions with observed reactivity .

Q. How can researchers address gaps in toxicological data for fluorinated benzaldehydes?

- Methodological Answer : While direct toxicology data for this compound is limited (as noted in for a brominated analog), a tiered approach is recommended:

Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).

Use QSAR models to predict toxicity based on structural analogs .

Collaborate with regulatory databases (e.g., EPA DSSTox) to cross-reference hazard profiles .

Q. What strategies optimize the asymmetric synthesis of alcohols from this aldehyde?

- Methodological Answer : Chiral catalysts such as BINOL-derived phosphoric acids or Noyori-type Ru complexes can achieve high enantiomeric excess (ee). Key considerations:

Screen solvents (e.g., toluene vs. THF) to stabilize transition states.

Use stoichiometric additives (e.g., molecular sieves) to control water content .

Monitor ee via chiral HPLC or F NMR with chiral shift reagents.

Data-Driven Research Applications

Q. How can this compound be applied in developing antitumor agents?

- Methodological Answer : The aldehyde group enables Schiff base formation with amines, creating imine-linked prodrugs. For example:

Synthesize N,N’-(arylmethylene)bisamides and test cytotoxicity against cancer cell lines (e.g., MCF-7) .

Modify the difluoromethyl group to enhance membrane permeability while maintaining potency.

Use molecular docking to predict interactions with targets like tubulin or kinase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.